

# The Patent Landscape of Olopatadine Amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Olopatadine, a potent and selective antagonist of the histamine H1 receptor and a mast cell stabilizer, is a cornerstone in the treatment of allergic conjunctivitis and rhinitis. The synthesis and formulation of this therapeutic agent have been the subject of extensive patent activity, with a particular focus on efficient manufacturing processes and the development of patient-centric formulations. This technical guide provides an in-depth analysis of the patent landscape surrounding Olopatadine, with a core focus on the role of Olopatadine Amide as a key intermediate.

## Core Synthesis Patents: The Wittig Reaction and the Rise of Amide Intermediates

The foundational patents for Olopatadine describe two primary synthetic routes: one employing a Wittig reaction and the other a Grignard reaction.[1][2] The Wittig reaction has emerged as a preferred method for introducing the critical (Z)-11-(3-dimethylaminopropylidene) side chain.

A significant development in the synthesis of Olopatadine has been the use of ester and amide derivatives of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac) as key intermediates.[3] This approach, detailed in patents such as EP2145882A1, offers several advantages over earlier methods, including improved yields and the avoidance of hazardous reagents.[3]



**Key Synthesis Patent Families** 



| Patent/Applica<br>tion Number | Assignee                                                | Key Innovation                                                                                          | Filing Date | <b>Grant Date</b> |
|-------------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------------------------------|-------------|-------------------|
| EP2145882A1                   | Undisclosed                                             | Process for producing Olopatadine via an ester or amide intermediate using a Wittig reaction.[3]        | 2008-07-16  | 2013-01-23        |
| WO2014147647<br>A1            | Undisclosed                                             | An improved process for Olopatadine synthesis with higher yields of the desired Z-isomer.               | 2014-03-18  | -                 |
| US7687646B2                   | Azad Pharmaceutical Ingredients, AG; Universität Zürich | Process for enriching the (Z)/(E) ratio of a diastereomeric mixture of Olopatadine.                     | 2006-03-28  | 2010-03-30        |
| US5116863A                    | Kyowa Hakko<br>Kogyo Co., Ltd.                          | Describes the production of Olopatadine hydrochloride, including a process utilizing a Wittig reaction. | 1990-09-28  | 1992-05-26        |
| EP0214779A2                   | Burroughs<br>Wellcome Co.                               | Discloses<br>general<br>processes for<br>Olopatadine                                                    | 1986-08-12  | -                 |



production, including Wittig and Grignard reactions.[1][2]

# Experimental Protocol: Synthesis of Olopatadine via an Amide Intermediate

The following is a representative experimental protocol for the synthesis of Olopatadine utilizing an amide intermediate, based on the process described in patent EP2145882A1.

# Step 1: Formation of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid amide

The starting material, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac), is converted to its corresponding amide. This can be achieved through standard amidation reactions, for example, by reacting Isoxepac with an aminating agent in the presence of a coupling reagent.

#### **Step 2: The Wittig Reaction**

The core of the synthesis involves a Wittig reaction between the amide intermediate and a suitable phosphorus ylide.

- Wittig Reagent: (3-dimethylaminopropyl)-triphenylphosphonium halide (e.g., bromide or chloride).
- Base: A strong base such as sodium hydride (NaH) or n-butyllithium is used to generate the phosphorus ylide.
- Solvent: Anhydrous organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
- Reaction Conditions: The reaction is generally carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from -78°C to room temperature.



The use of an amide intermediate in the Wittig reaction has been shown to surprisingly yield high Z/E isomer ratios, which is crucial for the therapeutic efficacy of Olopatadine.[3]



Click to download full resolution via product page

A simplified workflow for the synthesis of Olopatadine via an amide intermediate.

## **Step 3: Hydrolysis and Purification**



The resulting Olopatadine amide is hydrolyzed to the corresponding carboxylic acid (Olopatadine). The final step involves the purification of the desired Z-isomer from the E-isomer, which can be achieved through techniques such as crystallization or chromatography.

# Formulations: Enhancing Stability and Patient Compliance

The patent landscape for Olopatadine formulations is dominated by efforts to improve stability, solubility, and patient compliance, particularly for topical ophthalmic and nasal applications.

### **Key Formulation Patents**



| Patent/Applica<br>tion Number | Assignee                | Key Innovation                                                                                                                                      | Filing Date | Grant Date |
|-------------------------------|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-------------|------------|
| US6995186B2                   | Alcon, Inc.             | Topical formulations containing polyvinylpyrrolido ne or polystyrene sulfonic acid to enhance physical stability.[4]                                | 2002-06-19  | 2006-02-07 |
| US9533053B2                   | Alcon Research,<br>Ltd. | High- concentration (e.g., 0.77%) ophthalmic compositions for once-daily administration and improved efficacy against late-phase allergic symptoms. | 2014-06-13  | 2017-01-03 |
| EP1399127B1                   | Alcon, Inc.             | Aqueous solutions of Olopatadine with enhanced physical stability.                                                                                  | 2002-06-19  | 2005-05-11 |
| US7977376B2                   | Novartis AG             | Topical nasal formulations of Olopatadine.                                                                                                          | 2007-02-07  | 2011-07-12 |

## **Representative Formulation Compositions**

The following tables summarize representative compositions for standard and high-concentration Olopatadine ophthalmic solutions.



Table 1: Standard 0.2% Olopatadine Ophthalmic Solution

| Ingredient                              | Concentration (% w/v)                  | Purpose                          |
|-----------------------------------------|----------------------------------------|----------------------------------|
| Olopatadine Hydrochloride               | 0.222 (equivalent to 0.2% Olopatadine) | Active Pharmaceutical Ingredient |
| Benzalkonium Chloride                   | 0.01                                   | Preservative                     |
| Dibasic Sodium Phosphate                | q.s.                                   | Buffering Agent                  |
| Sodium Chloride                         | q.s.                                   | Tonicity Agent                   |
| Hydrochloric Acid / Sodium<br>Hydroxide | q.s. to pH 7.0                         | pH Adjustment                    |
| Purified Water                          | q.s. to 100                            | Vehicle                          |

Table 2: High-Concentration 0.77% Olopatadine Ophthalmic Solution

| Ingredient                              | Concentration (% w/v)                      | Purpose                          |
|-----------------------------------------|--------------------------------------------|----------------------------------|
| Olopatadine Hydrochloride               | 0.855 (equivalent to 0.77%<br>Olopatadine) | Active Pharmaceutical Ingredient |
| Polyvinylpyrrolidone (PVP)              | 1.0 - 5.0                                  | Solubilizer / Stability Enhancer |
| Polyethylene Glycol (PEG) 400           | 2.0 - 6.0                                  | Solubilizer / Tonicity Agent     |
| Hydroxypropyl-β-cyclodextrin            | 1.0 - 10.0                                 | Solubilizing Agent               |
| Boric Acid                              | 0.1 - 1.0                                  | Buffering Agent                  |
| Benzalkonium Chloride                   | 0.01                                       | Preservative                     |
| Edetate Disodium                        | 0.01                                       | Chelating Agent                  |
| Hydrochloric Acid / Sodium<br>Hydroxide | q.s. to pH 7.0                             | pH Adjustment                    |
| Purified Water                          | q.s. to 100                                | Vehicle                          |



# Mechanism of Action: A Dual Approach to Allergy Relief

Olopatadine exerts its therapeutic effects through a dual mechanism of action: as a selective antagonist of the histamine H1 receptor and as a mast cell stabilizer.[5][6]

### **Histamine H1 Receptor Antagonism**

Histamine, released from mast cells during an allergic reaction, binds to H1 receptors on nerve endings and blood vessels, leading to the classic symptoms of itching, redness, and swelling. Olopatadine competitively binds to H1 receptors, preventing histamine from exerting its effects. [5][6]





Click to download full resolution via product page

Olopatadine blocks histamine from binding to the H1 receptor.

#### **Mast Cell Stabilization**

In addition to its antihistaminic activity, Olopatadine stabilizes mast cells, preventing their degranulation and the subsequent release of histamine and other pro-inflammatory mediators such as tryptase, prostaglandins, and cytokines.[5][6] This action addresses the allergic cascade at an earlier stage.



Click to download full resolution via product page

Olopatadine stabilizes mast cells, preventing the release of inflammatory mediators.

### Conclusion

The patent landscape for Olopatadine, particularly concerning the use of Olopatadine Amide as a synthetic intermediate, reflects a continuous drive towards more efficient and cost-effective manufacturing processes. Concurrently, formulation patents demonstrate a commitment to



improving patient outcomes through enhanced stability, solubility, and the convenience of oncedaily dosing. For researchers and drug development professionals, a thorough understanding of this patent landscape is crucial for identifying opportunities for innovation and navigating the intellectual property surrounding this important anti-allergic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Olopatadine All About Drugs [allfordrugs.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. EP2145882A1 Process for obtaining olopatadine and intermediates Google Patents [patents.google.com]
- 4. US6995186B2 Olopatadine formulations for topical administration Google Patents [patents.google.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]
- To cite this document: BenchChem. [The Patent Landscape of Olopatadine Amide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15288132#olopatadineamide-patent-landscape]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com